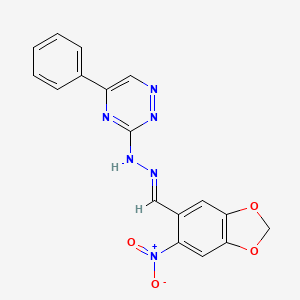![molecular formula C21H17N3O2S B5787774 2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)
2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTP and is a derivative of phenothiazine. MPTP has been found to exhibit a wide range of biochemical and physiological effects, making it an important compound for research purposes.
作用機序
The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to oxidative stress and neuronal damage. MPTP is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which is toxic to dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a wide range of biochemical and physiological effects. In addition to its effects on mitochondrial complex I and dopaminergic neurons, MPTP has been found to modulate the activity of various enzymes and receptors, including MAO-B, glutathione peroxidase, and the dopamine transporter. MPTP has also been found to induce oxidative stress and inflammation, which may contribute to its toxicity.
実験室実験の利点と制限
MPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized effects on dopaminergic neurons and mitochondrial complex I. However, MPTP also has several limitations. It is highly toxic and must be handled with care, and its effects on other cell types and physiological systems are not well understood.
将来の方向性
There are several potential future directions for research on MPTP. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of action of MPTP. Another area of interest is the development of new cancer therapies based on the anti-tumor activity of MPTP. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in immunology and other fields.
合成法
The synthesis of MPTP involves the reaction of 2-methylbenzenecarboximidamide with phenothiazine-10-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure MPTP.
科学的研究の応用
MPTP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MPTP has been found to induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. In cancer research, MPTP has been found to exhibit anti-tumor activity and may have potential as a cancer therapy. In immunology, MPTP has been found to modulate the immune response and may have potential as an immunomodulatory agent.
特性
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-8-2-3-9-15(14)20(22)23-26-21(25)24-16-10-4-6-12-18(16)27-19-13-7-5-11-17(19)24/h2-13H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRJYEBDYOZYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)



![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)

![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)

![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)
![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)